molecular formula C19H19ClN2OS B2864076 (Z)-1-(3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydrothiazol-5-yl)ethanone hydrochloride CAS No. 1217223-77-2

(Z)-1-(3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydrothiazol-5-yl)ethanone hydrochloride

Cat. No.: B2864076
CAS No.: 1217223-77-2
M. Wt: 358.88
InChI Key: AHAOHKCOEWHSDI-BLTQDSCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(3-Benzyl-4-methyl-2-(phenylimino)-2,3-dihydrothiazol-5-yl)ethanone hydrochloride is a thiazole-derived compound featuring a benzyl group at position 3, a methyl substituent at position 4, and a phenylimino moiety at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies. The Z-configuration of the imine group is critical for its stereoelectronic properties, which influence binding interactions in biological systems.

Properties

IUPAC Name

1-(3-benzyl-4-methyl-2-phenylimino-1,3-thiazol-5-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS.ClH/c1-14-18(15(2)22)23-19(20-17-11-7-4-8-12-17)21(14)13-16-9-5-3-6-10-16;/h3-12H,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAOHKCOEWHSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC=CC=C2)N1CC3=CC=CC=C3)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure and Functional Group Variations

The target compound’s 2,3-dihydrothiazole core distinguishes it from 1,2,4-triazole and 1,3,4-oxadiazole derivatives documented in the evidence (Table 1).

Table 1: Structural Comparison of Heterocyclic Compounds
Compound Class Core Structure Key Substituents Biological Relevance
2,3-Dihydrothiazole Thiazole ring (S, N) 3-Benzyl, 4-methyl, 2-phenylimino, ethanone hydrochloride Enhanced solubility (HCl salt); potential kinase inhibition due to imine resonance
1,2,4-Triazole () Triazole ring (3N) Sulfonylphenyl, difluorophenyl, phenylethanone Antifungal activity (sulfonyl group enhances membrane penetration)
1,3,4-Oxadiazole () Oxadiazole ring (2N, O) Aryl, semicarbazide, ethanone Antimicrobial activity (oxadiazole improves metabolic stability)

Key Observations :

  • Thiazole vs. Triazole/Oxadiazole : The sulfur atom in thiazoles contributes to lipophilicity, whereas triazoles/oxadiazoles exhibit stronger hydrogen-bonding capabilities due to nitrogen/oxygen atoms. This difference may influence target selectivity .

Critical Analysis :

  • The target compound’s synthesis may resemble ’s α-haloketone coupling , but its dihydrothiazole core likely requires thiourea or thioamide precursors, differing from triazole/oxadiazole pathways .

Pharmacological Potential (Inferred from Analogs)

While the target compound lacks direct activity data in the evidence, its structural parallels suggest:

  • Antimicrobial Activity: Similar to triazole derivatives in , the phenylimino group may disrupt microbial cell membranes .
  • Enzyme Inhibition : The dihydrothiazole core could mimic ATP-binding sites in kinases, akin to oxadiazole-based inhibitors in .

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